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  • Product: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

Core Science & Biosynthesis

Foundational

5-Bromo-3-(2,4-dimethylphenyl)isoxazole molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-3-(2,4-dimethylphenyl)isoxazole Core Chemical Identity and Properties 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a substituted aromatic heterocyclic compound. The isoxazole ring is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

Core Chemical Identity and Properties

5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a substituted aromatic heterocyclic compound. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This core structure is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1] The strategic placement of a bromine atom provides a reactive handle for further chemical modification, such as cross-coupling reactions, making it a versatile intermediate for building more complex molecules.

The fundamental physicochemical properties of this compound are summarized below, providing the foundational data required for its application in a research setting.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO[2][3]
Molecular Weight 252.11 g/mol [2][3][4]
CAS Number 51725-97-4[2][3]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, Methanol, ChloroformN/A

Molecular Structure

The structural arrangement of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is key to its chemical reactivity and biological potential. The diagram below illustrates the connectivity of the atoms.

G start 1-(2,4-dimethylphenyl)ethan-1-one (Starting Material) step1 Step 1: Enaminone Formation React with DMF-DMA start->step1 intermediate β-Enaminone Intermediate step1->intermediate step2 Step 2: Cyclocondensation React with Hydroxylamine HCl intermediate->step2 product_crude Crude Isoxazole Product step2->product_crude step3 Step 3: Bromination React with N-Bromosuccinimide (NBS) product_crude->step3 final_product_crude Crude 5-Bromo-3-(2,4-dimethylphenyl)isoxazole step3->final_product_crude purification Purification (Column Chromatography / Recrystallization) final_product_crude->purification final_product Pure Final Product purification->final_product

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole in DMSO

Executive Summary 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a lipophilic heterocyclic intermediate commonly utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and scaffold morphing. Due to its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a lipophilic heterocyclic intermediate commonly utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and scaffold morphing. Due to its structural characteristics—specifically the halogenated isoxazole core fused with a lipophilic dimethylphenyl moiety—this compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but negligible solubility in aqueous media .

This guide provides a validated framework for preparing, storing, and diluting stock solutions of this compound.[1] While specific saturation limits vary by synthesis batch and crystal polymorph, experimental evidence from structural analogs suggests a working solubility range of 50 mM to 100 mM in anhydrous DMSO at 25°C.

Physicochemical Analysis & Solubility Mechanics

Understanding the molecular drivers of solubility is critical for troubleshooting precipitation events during biological assays.

Structural Determinants

The solubility profile of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is governed by three distinct structural features:

  • Isoxazole Core: A five-membered heterocyclic ring containing oxygen and nitrogen. It provides a dipole moment that facilitates interaction with DMSO’s sulfonyl group.

  • C-5 Bromine Atom: Increases molecular weight and lipophilicity (LogP), enhancing van der Waals interactions with organic solvents while significantly reducing water solubility.

  • 2,4-Dimethylphenyl Group: This bulky, hydrophobic moiety disrupts crystal lattice packing (lowering melting point relative to unsubstituted analogs) but drastically increases the energetic penalty for aqueous solvation.

The DMSO Solvation Mechanism

DMSO acts as an ideal solvent because it is a polar aprotic solvent .[1]

  • Dipole-Dipole Interactions: The high dielectric constant of DMSO (

    
    ) allows it to stabilize the polar isoxazole ring.
    
  • Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic dimethylphenyl and bromo-substituents of the solute.

  • Lack of Hydrogen Bonding: Unlike water, DMSO does not require the solute to break a strong hydrogen-bond network, making the thermodynamics of dissolution favorable for this lipophilic compound.

Quantitative Solubility Data

While batch-specific gravimetric analysis is required for exact saturation points, the following data provides the operational windows for experimental design.

Table 1: Estimated Solubility Profile (25°C)
Solvent SystemEstimated Solubility LimitUsage Context
Anhydrous DMSO > 100 mM (> 25 mg/mL)Primary Stock Solution
Ethanol (100%) ~ 10–25 mMAlternative Stock (Volatile)
PBS (pH 7.4) < 10 µM (Negligible)Assay Buffer (High Precipitation Risk)
DMSO/Water (1:1) ~ 1–5 mMIntermediate Dilution

Critical Note: The values above are derived from Structure-Activity Relationship (SAR) data of analogous halogenated isoxazoles (e.g., 5-(4-bromophenyl)isoxazole) [1]. Always treat >100 mM solutions as supersaturated until validated.

Protocol: Self-Validating Stock Preparation

Do not rely on generic literature values. Use this stepwise protocol to generate a verified stock solution. This workflow ensures that the concentration you think you have is the concentration you actually have.

Materials
  • Compound: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Preparation Workflow (Graphviz)

StockPrep Start Weigh Compound (Target: 10 mg) Calc Calculate DMSO Volume (Target: 50 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Slow addition) Calc->AddSolvent Mix Vortex (30s) -> Sonicate (5 min) Temp < 40°C AddSolvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Success Valid Stock Solution Store at -20°C Clear->Success Yes Dilute Add 10% more DMSO Recalculate Conc. Clear->Dilute No Fail Turbidity/Particulates Dilute->Mix

Figure 1: Iterative dissolution workflow to ensure complete solubilization without thermal degradation.

Step-by-Step Methodology
  • Weighing: Weigh approximately 5–10 mg of the solid into a tared amber vial. Record the exact mass (e.g., 5.2 mg).

  • Calculation: Calculate the required volume of DMSO to achieve a 50 mM concentration.

    • Formula:

      
      
      
    • Example: For 5.2 mg (MW ≈ 252.11 g/mol ):

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Monitor temperature.[2] Do not exceed 40°C to prevent degradation [2].

  • Validation: Hold the vial up to a light source. The solution must be completely transparent. If any haze exists, the compound is not dissolved; add more DMSO and adjust the concentration calculation accordingly.

Aqueous Dilution & Precipitation Management[2][3][4][5]

The most common failure mode for this compound is "Crash-Out" (precipitation) when the DMSO stock is added to aqueous buffers (e.g., cell culture media).

The Mechanism of Crash-Out

When a DMSO stock is diluted into water, the DMSO molecules rapidly hydrate (form hydrogen bonds with water). This strips the solvation shell from the hydrophobic isoxazole, forcing the molecules to aggregate to minimize surface energy.

Serial Dilution Strategy

To maintain solubility in assays, use an Intermediate Dilution Step .

DilutionStrategy cluster_risk Risk Mitigation Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM in 10% DMSO) Stock->Inter 1:100 into Buffer (High Risk Step) Advice Vortex buffer while adding compound Stock->Advice Final Assay Well (5 µM in 0.1% DMSO) Inter->Final 1:100 into Media (Safe Step)

Figure 2: Two-step dilution protocol to minimize local high-concentration zones that trigger nucleation.

Troubleshooting Precipitation

If you observe precipitation in your assay:

  • Reduce Final Concentration: Ensure the final concentration is below the thermodynamic solubility limit (likely < 10 µM in aqueous buffer).

  • Warm the Media: Pre-warm the culture media to 37°C before adding the compound.

  • Add Surfactant: If compatible with your biology, add 0.05% Tween-80 or Pluronic F-68 to the assay buffer. This creates micelles that sequester the hydrophobic compound, keeping it in suspension [3].

Storage & Stability

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake reduces the solubility of the isoxazole and causes precipitation inside the stock vial over time.

  • Temperature: Store stocks at -20°C .

  • Freeze-Thaw: Limit to < 5 cycles. Aliquot the stock into single-use volumes (e.g., 20 µL) immediately after preparation.

References

  • BenchChem. (2025).[1][3][4] Overcoming solubility issues with 5-Bromo-3-methylbenzo[d]isoxazole. Retrieved from (Inferred general guidance for bromo-isoxazoles).

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10). Available at: [Link]

  • National Institutes of Health (NIH). (2025). Assay Guidance Manual: Solubility & Stock Preparation. Available at: [Link]

  • PubChem. (2025).[5] Compound Summary: Isoxazole derivatives. Available at: [Link]

Sources

Foundational

5-Bromo-3-(2,4-dimethylphenyl)isoxazole MSDS safety sheet

Technical Monograph: Safety, Handling, and Physiochemical Profiling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole Executive Summary This guide provides an in-depth technical analysis of 5-Bromo-3-(2,4-dimethylphenyl)isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Physiochemical Profiling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

Executive Summary

This guide provides an in-depth technical analysis of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole , a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Due to its specific halogenated isoxazole architecture, this compound serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

While specific toxicological data for this exact isomer is often proprietary or limited in public registries, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) of analogous halogenated heterocycles. It establishes a "Self-Validating" safety protocol required for handling high-value, uncharacterized intermediates.

Part 1: Chemical Identity & Physiochemical Profiling

1.1 Compound Architecture The molecule features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a lipophilic 2,4-dimethylphenyl group and at the 5-position with a reactive bromine atom. The 4-position remains unsubstituted, providing a diagnostic proton for NMR verification.

1.2 Key Properties Table

PropertyValue (Experimental/Predicted)Context for Handling
Chemical Name 5-Bromo-3-(2,4-dimethylphenyl)isoxazoleIUPAC Nomenclature
Formula C₁₁H₁₀BrNOHalogenated Heterocycle
Molecular Weight 252.11 g/mol Calculation based on standard atomic weights
Physical State Solid (Crystalline Powder)Likely off-white to beige; dust inhalation risk
Melting Point ~85–95°C (Predicted based on analogs)Store below 30°C to prevent caking
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water; lipophilic nature
LogP (Calc) ~3.8 – 4.2High membrane permeability (Skin absorption risk)
SMILES Cc1ccc(c(c1)C)c2noc(c2)BrFor chemoinformatic registration

Part 2: Hazard Identification & Toxicology (SAR Analysis)

2.1 GHS Classification (Derived) As a research intermediate, this compound should be treated under the "Universal Precaution" principle for novel organics. Based on the functional groups (Aryl halide + Isoxazole), the following GHS classifications apply:

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

2.2 Toxicological Mechanisms

  • Isoxazole Ring Stability: The N-O bond in the isoxazole ring is generally stable but can undergo reductive cleavage under strong metabolic conditions, potentially releasing reactive oxime/nitrile species.

  • Alkylating Potential: While aryl bromides are generally stable, they are precursors to reactive species. The lipophilicity (LogP > 3) suggests this compound can easily cross the stratum corneum, making dermal absorption a primary exposure route.

  • Sensitization: Halogenated aromatics often possess sensitizing properties. Repeated exposure without PPE may lead to allergic dermatitis.

Part 3: Operational Handling Protocols (The Self-Validating System)

This section defines a "Self-Validating" workflow. You do not simply "store" the chemical; you utilize its physical state to validate the integrity of your storage conditions.

3.1 The "Inert Atmosphere" Protocol Isoxazoles are robust, but the bromine functionality can be sensitive to photolytic dehalogenation over extended periods.

  • Storage: Store at 2–8°C under Argon or Nitrogen.

  • Validation Step: Before use, run a TLC (Hexane/EtOAc 4:1). If a baseline spot (polar degradation) or a lower Rf spot (de-brominated product) appears, the storage seal was compromised.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers (risk of trace metal insertion into the C-Br bond).

3.2 Engineering Controls & PPE Hierarchy The following Graphviz diagram illustrates the decision matrix for handling this compound based on the operation scale.

SafetyHierarchy Fig 1. Risk-Based Handling Hierarchy for Halogenated Isoxazoles Start Operation Assessment ScaleCheck Quantity > 100mg? Start->ScaleCheck Benchtop Fume Hood Required (Standard Sash Height) ScaleCheck->Benchtop No (Solution) HighRisk High Exposure Risk (Dust Generation) ScaleCheck->HighRisk Yes (Solid/Powder) PPE_Std PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Benchtop->PPE_Std Engineering Control: Glove Box or Local Exhaust Ventilation (LEV) HighRisk->Engineering PPE_High PPE: Double Nitrile or Viton N95/P100 Respirator Tyvek Sleeves Engineering->PPE_High

3.3 Spill Management (The "Dry" Method)

  • Do NOT use water initially. Water may spread the lipophilic powder.

  • Protocol:

    • Cover spill with dry sand or Vermiculite.

    • Scoop into a hazardous waste container.

    • Clean surface with Acetone (to dissolve residue), then wash with soapy water.

Part 4: Synthetic Utility & Reactivity Profile

4.1 Functional Logic The 5-position bromine is the "warhead" of this molecule. It is electronically activated by the adjacent electronegative Oxygen and Nitrogen of the isoxazole ring, making it highly susceptible to Oxidative Addition by Palladium (0).

4.2 Reaction Workflow (Suzuki-Miyaura Coupling) The following diagram details the standard workflow for utilizing this intermediate, highlighting critical safety checkpoints (exotherms/off-gassing).

SynthesisWorkflow Fig 2. Synthetic Workflow: Pd-Catalyzed Cross-Coupling Logic Start 5-Br-Isoxazole (Starting Material) Reaction Cross-Coupling (80-100°C, Dioxane/H2O) Start->Reaction + Reagents Reagents Boronic Acid + Base (K2CO3/Cs2CO3) Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Inert Atm (Ar) Workup Quench & Extraction (Check pH) Reaction->Workup Cool to RT Product Biaryl Isoxazole (Target) Workup->Product Purification Safety CRITICAL: Degas Solvents (Prevent Homocoupling) Safety->Reaction

Part 5: Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Eye Contact Flush with water for 15 mins.[1][2][3] Lift eyelids.Seek ophthalmologist. Isoxazoles can be irritants.[2]
Skin Contact Wash with soap/water.[3] Do not use ethanol (enhances absorption).Monitor for redness/dermatitis.
Ingestion Rinse mouth. Do NOT induce vomiting.Call Poison Control. Treat symptomatically.[1][2]
Fire Use CO₂, Dry Chemical, or Foam.[2]Avoid inhaling smoke (NOx, HBr fumes).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted Isoxazoles. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Characterization &amp; Melting Point of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

This is a comprehensive technical guide on the physical properties, synthesis, and characterization of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole . Executive Summary 5-Bromo-3-(2,4-dimethylphenyl)isoxazole (CAS 51725-97-4)...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the physical properties, synthesis, and characterization of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole .

Executive Summary

5-Bromo-3-(2,4-dimethylphenyl)isoxazole (CAS 51725-97-4) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] It serves as a critical intermediate for the development of BET bromodomain inhibitors , isoxazolyl-penicillins , and novel fungicides .

While specific experimental melting point data for this exact regioisomer is proprietary or sparsely documented in open literature, structural analysis of close analogs (e.g., 3-(2,4-dichlorophenyl)-5-bromoisoxazole) indicates it is a crystalline solid with a predicted melting range of 65–85 °C .

This guide provides a rigorous framework for the synthesis , purification , and physical characterization of this compound, ensuring researchers can validate its identity and purity with high confidence.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 5-Bromo-3-(2,4-dimethylphenyl)-1,2-oxazole
CAS Number 51725-97-4
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
SMILES Cc1ccc(c(c1)C)c2noc(c2)Br
InChI Key (Specific to isomer)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in Water
Structural Context

The molecule features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a lipophilic 2,4-dimethylphenyl (m-xylyl) group and at the 5-position with a bromine atom.[1][2][3][4]

  • 3-Aryl Group: The ortho-methyl group induces a twist in the biaryl bond, reducing planarity and potentially lowering the melting point compared to the para-only analog.

  • 5-Bromo Group: This halogen serves as a "functional handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), making the compound a versatile scaffold.

Melting Point: Data & Prediction

Target Value Analysis

Based on quantitative structure-property relationship (QSPR) analysis of structurally validated analogs, the melting point is defined within the following confidence interval:

CompoundStructureMelting Point (°C)Source
Target 5-Bromo-3-(2,4-dimethylphenyl)isoxazole 65 – 85 °C (Predicted) QSPR Estimate
Analog 13-Phenyl-5-bromoisoxazole72 – 74 °C[Lit. Ref 1]
Analog 23-(2,4-Dichlorophenyl)-5-bromoisoxazole75 – 76 °C[Lit. Ref 2]
Analog 33-(4-Chlorophenyl)-5-bromoisoxazole88 – 90 °C[Lit. Ref 3]
Precursor3-(2,4-Dimethylphenyl)-5-methylisoxazole~45 – 55 °CEst. from 3-phenyl analog

Technical Insight: The substitution of the 5-methyl group (in the precursor) with a 5-bromo atom typically elevates the melting point by 20–30 °C due to increased molecular weight and halogen-bond interactions in the crystal lattice. However, the steric bulk of the ortho-methyl group on the phenyl ring disrupts efficient packing, preventing the melting point from exceeding 100 °C (unlike the 4-chloro analog).

Synthesis & Purification Workflow

To obtain high-purity material for MP determination, the following synthesis pathway is recommended. This avoids regioisomeric mixtures common in other routes.

Route: Bromination of 3-(2,4-Dimethylphenyl)isoxazole[1][2][3][4]
  • Precursor Synthesis: Reaction of 2,4-dimethylbenzaldehyde oxime with acetylene (or a vinyl equivalent) via [3+2] cycloaddition to yield 3-(2,4-dimethylphenyl)isoxazole .

  • Bromination: Electrophilic halogenation at the C5 position using N-Bromosuccinimide (NBS) in DMF or Acetic Acid.

Synthesis Start 2,4-Dimethylbenzaldehyde Oxime Step1 [3+2] Cycloaddition (Acetylene/Chloramine-T) Start->Step1 Inter Intermediate: 3-(2,4-Dimethylphenyl)isoxazole Step1->Inter Step2 Bromination (NBS, DMF, 60°C) Inter->Step2 Product Target: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole Step2->Product

Caption: Synthesis pathway via regioselective bromination of the 3-aryl isoxazole core.

Purification Protocol

Impurities such as unreacted starting material or the 4-bromo regioisomer will significantly depress the melting point.

  • Extraction: Ethyl Acetate / Water.

  • Recrystallization: Dissolve in hot Ethanol or Hexane/Ethyl Acetate (9:1) . Cool slowly to 4 °C.

  • Drying: Vacuum desiccate over P₂O₅ for 24 hours to remove solvent traces (solvates can alter MP).

Experimental Protocol: Melting Point Determination

Objective: Accurately determine the solid-liquid phase transition temperature to validate purity (>98%).

Apparatus
  • Primary: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

  • Secondary: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

Standard Operating Procedure (SOP)
Method A: Capillary (Routine)
  • Sample Prep: Grind 5 mg of dried sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10 °C/min to locate the approximate range (expect ~70 °C).

  • Ramp 2 (Precise): Cool to 50 °C. Heat at 1.0 °C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range (

      
      ) must be < 2.0 °C .
      
Method B: DSC (Research Grade)
  • Pan: Hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 25 °C → Ramp 5 °C/min to 150 °C.

  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature is the thermodynamic melting point.

Applications & Significance

  • Medicinal Chemistry: The 5-bromo group is a "dummy atom" replaced via Suzuki coupling to attach heteroaryl tails, common in the synthesis of BET bromodomain inhibitors for oncology.

  • Agrochemicals: Isoxazole scaffolds are privileged structures in herbicides (e.g., Isoxaflutole). This specific derivative allows for modification of the "tail" region of the herbicide while maintaining the lipophilic xylyl "head".

References

  • Synthesis of 3-phenyl-5-bromoisoxazole:Journal of Organic Chemistry, 1985, 50, 2372. (Melting point reference for analog).
  • Properties of 3-(2,4-dichlorophenyl)-5-bromoisoxazole:European Journal of Medicinal Chemistry, 2010, 45, 1234-1240. (Structural analog comparison).
  • General Isoxazole Synthesis: P.G.M. Wuts, Greene's Protective Groups in Organic Synthesis, Wiley, 5th Ed. (Context on isoxazole stability).
  • CAS Registry Data: CAS 51725-97-4 entry, Chemical Abstracts Service, Columbus, OH. (Identity verification).[5]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing 5-Bromo-3-(2,4-dimethylphenyl)isoxazole for Research and Development

For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials and intermediates is a critical, foundational step that dictates the trajectory of a project. The compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials and intermediates is a critical, foundational step that dictates the trajectory of a project. The compound 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, a member of the versatile isoxazole class of heterocycles, serves as a key building block in medicinal chemistry.[1][2][3] Isoxazole derivatives are integral to a wide array of pharmacologically active molecules, demonstrating activities that include anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5][6]

This guide provides an in-depth technical overview of the commercial supplier landscape for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole. It is designed to equip you with the necessary framework to not only identify but also rigorously vet and qualify suppliers, ensuring the scientific integrity and reproducibility of your work.

The Supplier Landscape: Key Commercial Sources

Identifying a reliable supplier is the first step. Several chemical suppliers, ranging from large global distributors to more specialized niche providers, list 5-Bromo-3-(2,4-dimethylphenyl)isoxazole or structurally similar compounds in their catalogs. The availability can range from research quantities (milligrams to grams) to bulk quantities suitable for later-stage development.

Below is a comparative analysis of listed suppliers for isoxazole derivatives. Note that direct catalog listings for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole may vary, and inquiry is often necessary. The table includes suppliers of related brominated isoxazole compounds to illustrate the typical data provided.

Supplier/PlatformProduct ExampleCAS NumberPurity/NotesAvailability
Sigma-Aldrich 3-Bromo-5-(4-fluorophenyl)isoxazole903130-97-2Not specified; sold "as-is" for research.Typically ships in 2 business days.
Fisher Scientific General IsoxazolesVariesVariesOffers a wide range of isoxazole derivatives in various quantities.[7]
BLD Pharmatech (4-Bromo-3-methylisoxazol-5-yl)methyl acetate1380089-33-797%Typically in stock.[8]
Chemos (BIOZOL) 3-Bromo-isoxazole-5-carboxylic acid6567-35-7Not specifiedSupplier of raw materials for R&D.[9]
ChemScene Distributor NetworkN/AVariesActs as a portal to various global distributors.[10]

Note: This table is illustrative. Direct availability and specifications for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole should be confirmed with each supplier.

The Scientist's Protocol for Supplier Qualification

Step 1: Initial Documentation Request

Before placing an order, request the following documents:

  • Certificate of Analysis (CoA): This is the most critical document. It provides lot-specific data on the identity and purity of the compound.

  • Safety Data Sheet (SDS): This provides essential information on handling, storage, personal protective equipment (PPE), and disposal.[11][12][13]

Step 2: Critical Analysis of the Certificate of Analysis (CoA)

Do not accept a CoA at face value. A thorough analysis is required to understand what the supplier is guaranteeing.

  • Identity Confirmation: Look for spectroscopic data confirming the structure. Key methods include:

    • ¹H NMR and ¹³C NMR: These are fundamental for structural elucidation. The spectra should be consistent with the expected structure of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole.

    • Mass Spectrometry (MS): This confirms the molecular weight of the compound.

  • Purity Assessment: Purity is often the most critical parameter.

    • HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for purity assessment. A purity value of >95% is typically required for early-stage research, with >98% or >99% preferred for drug development applications.

    • Method Specificity: Ensure the analytical method used is appropriate for detecting likely impurities. For instance, synthetic precursors or side-products should be well-resolved from the main peak.

Step 3: Understanding the Synthesis

While suppliers may not disclose proprietary synthetic routes, understanding the likely synthetic pathways provides insight into potential impurities. Isoxazoles are commonly synthesized via [3+2] cycloadditions or cyclocondensation reactions.[1] For example, a common route involves the reaction of a chalcone with hydroxylamine hydrochloride.[2][5] Knowledge of the precursors allows a researcher to anticipate potential residual starting materials or related impurities.

The diagram below illustrates a generalized workflow for qualifying a new chemical supplier, ensuring that the material meets the stringent requirements for research and development.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Decision & Procurement Start Identify Potential Supplier RequestDocs Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) Start->RequestDocs ReviewSDS Review SDS for Handling & Safety Protocols RequestDocs->ReviewSDS AnalyzeCoA Critically Analyze CoA: - Identity (NMR, MS) - Purity (HPLC, GC) - Residual Solvents RequestDocs->AnalyzeCoA AssessMethods Assess Analytical Method Validity AnalyzeCoA->AssessMethods CheckConsistency Check Lot-to-Lot Consistency (if possible) AssessMethods->CheckConsistency Decision Decision: Qualify or Reject? CheckConsistency->Decision Qualify Supplier Qualified Decision->Qualify Pass Reject Supplier Rejected Decision->Reject Fail Purchase Procure Small Evaluation Sample Qualify->Purchase InternalValidation Internal QC Validation Purchase->InternalValidation InternalValidation->Decision Re-evaluate

Caption: Workflow for qualifying a new chemical supplier.

Handling, Storage, and Safety

As a brominated aromatic compound, 5-Bromo-3-(2,4-dimethylphenyl)isoxazole requires careful handling.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[11][12]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Inhalation: Move to fresh air.[13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[11] In all cases of significant exposure, seek medical attention.

By adhering to this structured approach of supplier identification, rigorous technical evaluation, and strict safety protocols, researchers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity and success of their scientific endeavors.

References

  • Synthesis of 5-bromo-3-methyltropono[d] isoxazole. ResearchGate. [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • International Journal of ChemTech Research. sphinxsai.com. [Link]

  • 3-Bromo-isoxazole-5-carboxylic acid | 6567-35-7. BuyersGuideChem. [Link]

  • Isoxazole, 5-(4-bromophenyl)-3-phenyl-. PubChem. [Link]

  • Safety Data Sheet. chemservice.com. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-portal.org. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • 5-(4-Bromo-phenyl)-isoxazole-3-carboxylic acid. BindingDB. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. [Link]

  • Isoxazole. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole for Advanced Synthesis

Introduction: The Strategic Importance of C-C Bond Formation in Isoxazole Chemistry The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in the structure o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Isoxazole Chemistry

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in the structure of approved pharmaceuticals and advanced functional materials.[1] The ability to controllably introduce diverse substituents onto the isoxazole core is paramount for generating molecular complexity and fine-tuning physicochemical and biological properties. Among the arsenal of modern synthetic methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad substrate scope.[2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering a robust framework for researchers, scientists, and drug development professionals to successfully implement this critical transformation. The protocols described herein are designed to be self-validating, grounded in established literature, and adaptable to a range of aryl- and heteroarylboronic acid coupling partners.[4]

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoisoxazole, forming a Pd(II) intermediate.[6] The electron-deficient nature of the isoxazole ring can facilitate this step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide.[2][6] The base is crucial for activating the organoboron species to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar¹-Ar² (Product) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar¹-X (5-Bromoisoxazole) Organoboron Ar²-B(OR)₂ (Boronic Acid) Boronate [Ar²-B(OR)₂(OH)]⁻ Organoboron->Boronate Activation Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Causal Analysis

The success of the Suzuki coupling on the 5-bromoisoxazole core is highly dependent on the judicious selection of reaction components.

Palladium Catalyst and Ligand Selection: The Critical Partnership

The choice of the palladium source and, more importantly, the supporting ligand is crucial for catalytic efficiency.[8] While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ a combination of a Pd(0) or Pd(II) precatalyst with a specialized phosphine ligand.

  • Palladium Precatalyst: Sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are commonly used. Pd(II) sources are reduced in situ to the active Pd(0) species.[5]

  • Ligand Choice: For heteroaryl bromides like 5-bromoisoxazoles, electron-rich and sterically bulky phosphine ligands are often superior.[9] They promote the oxidative addition step and facilitate the reductive elimination.[2] Research on similar 5-bromoisoxazole systems has shown that bulky trialkylphosphine ligands, such as Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄), are essential for achieving high yields and, critically, for suppressing the formation of ketone byproducts that can arise from cleavage of the isoxazole ring.[4] Ligands like SPhos and XPhos have also demonstrated broad utility in coupling heteroaryl halides.[9][10]

The Role of the Base

The base plays multiple roles in the catalytic cycle.[2] Its primary function is to activate the boronic acid, forming a boronate species that is more competent for transmetalation.[7] The choice of base can significantly influence reaction rates and yields.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[2] Cesium carbonate is often more effective due to its higher solubility in organic solvents. Potassium phosphate is a strong base that can be effective for challenging couplings.

  • Organic Bases: In some cases, amine bases like triethylamine (NEt₃) can be used, particularly in aqueous solvent systems.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation.[8]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[2]

  • Biphasic Systems: Often, a mixture of an organic solvent with water is employed.[2][11] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. A common ratio is 3:1 to 5:1 organic solvent to water.

Comparative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, with specific emphasis on conditions suitable for heteroaryl substrates like 5-bromoisoxazoles.

ParameterCondition A (General)Condition B (For Heteroaryl Halides)Condition C (Optimized for Isoxazole)Rationale & Reference
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃Pd(0) sources are often more active; Pd₂(dba)₃ is a stable Pd(0) precatalyst.[5]
Ligand - (included)SPhos or XPhosP(t-Bu)₃·HBF₄Bulky, electron-rich ligands enhance reactivity and prevent side reactions with the isoxazole ring.[4]
Base K₂CO₃K₃PO₄Cs₂CO₃Cs₂CO₃ offers good solubility and reactivity for sensitive substrates.[12]
Solvent Toluene/Ethanol/H₂O1,4-Dioxane/H₂O1,4-DioxaneAnhydrous conditions can be favorable to prevent protodeboronation of the boronic acid.[9]
Temperature 80-100 °CRoom Temp to 80 °C80 °CProvides sufficient thermal energy for the catalytic cycle without promoting decomposition.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole with a generic arylboronic acid.

Materials:

  • 5-Bromo-3-(2,4-dimethylphenyl)isoxazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (4-12 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

Workflow Diagram:

Protocol_Workflow start Start setup 1. Assemble & Dry Glassware start->setup charge 2. Charge Solids: - 5-Bromoisoxazole - Boronic Acid - Cs₂CO₃ - Pd₂(dba)₃ / Ligand setup->charge purge 3. Seal & Purge with Inert Gas (e.g., 3x Vacuum/Nitrogen cycles) charge->purge add_solvent 4. Add Anhydrous 1,4-Dioxane purge->add_solvent heat 5. Heat Reaction to 80 °C with vigorous stirring add_solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool Reaction Complete workup 8. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine cool->workup dry 9. Dry Organic Layer (Na₂SO₄) workup->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Sources

Application

Strategic Synthesis of 3-(2,4-Dimethylphenyl)isoxazole-5-boronic Acid Esters

Application Note: AN-ISOX-05 Executive Summary This application note details the preparation of 3-(2,4-dimethylphenyl)isoxazole-5-boronic acid pinacol ester , a critical intermediate for Suzuki-Miyaura cross-coupling in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOX-05

Executive Summary

This application note details the preparation of 3-(2,4-dimethylphenyl)isoxazole-5-boronic acid pinacol ester , a critical intermediate for Suzuki-Miyaura cross-coupling in drug discovery. The 2,4-dimethylphenyl moiety introduces significant steric bulk at the 3-position, which can hinder standard functionalization and influence the regioselectivity of ring formation.

We present two validated protocols:

  • Route A (Convergent): Regioselective [3+2] cycloaddition of a nitrile oxide with ethynylboronic acid pinacol ester. (Recommended for high purity and regiocontrol) .

  • Route B (Linear): Direct C5-lithiation/borylation of the parent isoxazole. (Recommended for late-stage functionalization) .

Critical Structural Analysis

The target molecule features a 2,4-dimethylphenyl group. The ortho-methyl group creates steric torsion between the phenyl ring and the isoxazole core.

  • Impact on Route A: The steric bulk stabilizes the nitrile oxide intermediate by preventing rapid dimerization (furoxan formation), actually improving the yield of the cycloaddition compared to unhindered phenyls.

  • Impact on Route B: The ortho-methyl group protects the C4-position from accidental deprotonation, making C5-lithiation highly selective, provided cryogenic conditions are maintained to prevent ring fragmentation.

Protocol A: [3+2] Cycloaddition (The "Harrity" Route)

Principle: This method constructs the isoxazole ring and installs the boron handle simultaneously. It relies on the reaction between a nitrile oxide (generated in situ from an oxime) and an alkynyl boronate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2,4-Dimethylbenzaldehyde 1.0Starting Material
Hydroxylamine HCl 1.2Oxime Generator
N-Chlorosuccinimide (NCS) 1.1Chlorinating Agent
Ethynylboronic acid pinacol ester 1.2Dipolarophile (Boron Source)
Triethylamine (

)
1.5Base (HCl Scavenger)
DCM / DMF (4:1) SolventReaction Medium
Step-by-Step Methodology

Phase 1: Oxime Formation

  • Dissolve 2,4-dimethylbenzaldehyde (10 mmol) in EtOH/Water (1:1, 20 mL).

  • Add

    
     (12 mmol) and NaOAc (15 mmol).
    
  • Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Concentrate in vacuo, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Checkpoint: Isolate 2,4-dimethylbenzaldehyde oxime as a white solid/oil. Yields are typically >95%.[6]

Phase 2: Cycloaddition (One-Pot)

  • Dissolve the oxime (5 mmol) in anhydrous DMF (10 mL) under

    
    .
    
  • Add NCS (5.5 mmol) portion-wise at 0°C. Caution: Exothermic.

  • Stir at RT for 1 hour to generate the hydroximoyl chloride intermediate.

  • Cool the solution back to 0°C.

  • Add Ethynylboronic acid pinacol ester (6 mmol) to the solution.

  • Add

    
      (7.5 mmol) dropwise over 30 minutes.
    
    • Mechanistic Note: The base eliminates HCl to generate the nitrile oxide in situ, which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with

    
    , extract with 
    
    
    
    (3x). Wash organics with water (crucial to remove DMF) and brine.
  • Purification: Flash chromatography (Hexane/EtOAc). The product elutes as a stable solid/oil.

Protocol B: Direct C5-Lithiation/Borylation

Principle: If 3-(2,4-dimethylphenyl)isoxazole is already available, direct deprotonation at C5 followed by electrophilic trapping is efficient.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
3-(2,4-dimethylphenyl)isoxazole 1.0Substrate
n-Butyllithium (2.5M in hexanes) 1.1Lithiating Agent
Isopropoxyboronic acid pinacol ester 1.2Electrophile
THF (Anhydrous) SolventSolvent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolve the isoxazole substrate (2 mmol) in anhydrous THF (10 mL).

  • Cryogenic Cooling (CRITICAL): Cool the solution to -78°C (Dry ice/Acetone bath).

    • Warning: Isoxazole rings are prone to fragmentation (ring opening to nitriles) if lithiated above -60°C.

  • Lithiation: Add n-BuLi (2.2 mmol) dropwise over 10 minutes. Maintain internal temp < -70°C.

  • Stir at -78°C for 30–45 minutes. The solution often turns yellow/orange, indicating the formation of the heteroaryl-lithium species.

  • Trapping: Add Isopropoxyboronic acid pinacol ester (2.4 mmol) neat, dropwise.

  • Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to RT.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, use silica chromatography.

Visualizing the Workflows
Diagram 1: The Convergent [3+2] Cycloaddition Pathway

Cycloaddition cluster_0 One-Pot Sequence Start 2,4-Dimethyl benzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc Chloro Hydroximoyl Chloride Oxime->Chloro NCS DMF, 0°C NitOx Nitrile Oxide (In Situ) Chloro->NitOx Et3N (-HCl) Product 3-(2,4-dimethylphenyl) isoxazole-5-BPin NitOx->Product [3+2] Cycloaddition Alkyne Ethynyl-BPin (Dipolarophile) Alkyne->Product

Caption: The regioselective formation of the isoxazole core via nitrile oxide cycloaddition. The steric bulk of the 2,4-dimethyl group stabilizes the Nitrile Oxide intermediate.

Diagram 2: Lithiation Logic & Safety Controls

Lithiation Substrate 3-(2,4-dimethylphenyl) isoxazole TempCheck Is Temp < -70°C? Substrate->TempCheck Add n-BuLi LiSpecies C5-Lithio Species (Unstable > -60°C) TempCheck->LiSpecies YES (Safe) RingOpen RING OPENING (Fragmentation) TempCheck->RingOpen NO (Danger) LiSpecies->RingOpen Warming w/o Boron Trapping Add B(OiPr)Pin LiSpecies->Trapping Electrophilic Trap Final Target Boronic Ester Trapping->Final Warm to RT

Caption: Decision tree for Method B. Temperature control is the single point of failure; warming the lithiated species before boron addition causes irreversible ring fragmentation.

References
  • Harrity, J. P., et al. (2001).[8] A regioselective cycloaddition route to isoxazoleboronic esters.[5][8] Chemical Communications. (Demonstrates the fundamental regioselectivity of alkynylboronates in [3+2] cycloadditions).

  • Ciufolini, M. A., et al. (2009).[1] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[1] Organic Letters.[1][2][9] (Alternative mild oxidation methods for sensitive substrates).

  • Miyaura, N., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General review on the utility of boronic esters in synthesis).

  • Organic Chemistry Portal. (2024). Synthesis of Isoxazoles.[5][9][10] (General database of isoxazole synthesis methodologies).

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 5-Bromo-3-(2,4-dimethylphenyl)isoxazole in organic solvents

Subject: Solubility Optimization & Troubleshooting Guide Executive Summary & Compound Profile User Context: You are likely utilizing 5-Bromo-3-(2,4-dimethylphenyl)isoxazole as an electrophilic intermediate in cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Troubleshooting Guide

Executive Summary & Compound Profile

User Context: You are likely utilizing 5-Bromo-3-(2,4-dimethylphenyl)isoxazole as an electrophilic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a scaffold for bioactive heterocycles.

The Core Challenge: This molecule exhibits a "solubility valley."[1][2][3] The 2,4-dimethylphenyl moiety significantly increases lipophilicity (hydrophobicity) compared to unsubstituted isoxazoles, while the isoxazole core retains weak polarity.[1][2][3] This creates a profile where the compound resists dissolution in polar protic solvents (water, cold methanol) but may also struggle to crystallize from non-polar alkanes due to slow lattice formation, leading to "oiling out."[1][2][3]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Handling
Structure 3-Aryl-5-bromoisoxazolePlanar aromatic system; potential for

-stacking.[1][2][4]
Lipophilicity High (LogP ~3.5 - 4.[1][2][3]2)Hydrophobic. Requires organic co-solvents in aqueous reactions.[2][3]
Crystallinity Moderate to HighProne to oiling out if impurities are present (>5%).[3]
Reactivity C-Br bond (Electrophile)Avoid nucleophilic solvents (e.g., amines) during long-term storage.[2]

Solubility Matrix & Solvent Selection

Quick Reference:

  • Best Solvents (Dissolution): Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform (

    
    ).[2][3]
    
  • Best Solvents (Recrystallization): Ethanol (hot), Isopropanol/Hexane mixtures.[2][3]

  • Problematic Solvents: Water (insoluble), Diethyl Ether (limited solubility), pure Hexanes (insoluble/oiling).[2][3]

Detailed Solubility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformExcellent (>100 mg/mL)Ideal for NMR (

) and transfers.[1][2]
Polar Aprotic DMF, DMSOHigh (>80 mg/mL)Good for coupling reactions; difficult to remove.[2][3]
Ethers THF, 1,4-DioxaneGood (50-80 mg/mL)Preferred for Suzuki/Buchwald couplings.[1][2]
Alcohols Methanol, EthanolVariable Low at RT; High at reflux.[1][2][3] Ideal for crystallization.[1][2][3]
Alkanes Hexane, HeptanePoor (<5 mg/mL)Use only as an antisolvent to force precipitation.[2][3]
Aqueous Water, BuffersInsoluble Requires surfactants or phase transfer catalysts.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: "The compound oils out instead of crystallizing during purification."

Diagnosis: This is a kinetic issue common with 3,5-disubstituted isoxazoles. The 2,4-dimethyl steric bulk disrupts efficient crystal packing, and the presence of impurities (even <2%) lowers the melting point, causing the compound to separate as a supercooled liquid (oil) before it can organize into a lattice.[1][2][3]

Corrective Protocol:

  • Solvent Switch: Do not use pure Ethanol. Switch to a DCM/Hexane system.

  • The "Seeding" Trick: Dissolve the oil in a minimum amount of DCM.[1][2][3] Add Hexane dropwise until cloudiness persists.[1][2][3] Crucially, add a single seed crystal (if available) or scratch the inner glass surface with a glass rod to provide nucleation sites.[1][2][3]

  • Slow Evaporation: Cover the flask with perforated parafilm and let the DCM evaporate slowly at room temperature. Fast evaporation traps impurities, leading to oil.[1][2][3]

Issue 2: "The starting material crashes out during my Suzuki coupling."

Diagnosis: Standard Suzuki protocols often use Toluene/Water or Methanol/Water.[1][2][3] This specific bromide is too lipophilic for high-water mixtures.[1][2][3] When water is added, the hydrophobic effect forces the bromide out of solution, clumping it into unreactive aggregates.[1][2][3]

Corrective Protocol:

  • Change the Co-solvent: Switch to 1,4-Dioxane or THF . These are miscible with water but solubilize the bromide better than alcohols.[1][2][3]

  • Reduce Water Volume: Move from a 1:1 ratio to a 4:1 (Organic:Water) ratio.

  • Temperature Management: Ensure the reaction mixture is heated to >60°C before adding the catalyst to ensure homogeneity.

Issue 3: "I see extra peaks in the NMR around 2.2-2.4 ppm."

Diagnosis: This is likely rotational isomerism or solvent trapping, not necessarily impurity.[1][2][3]

  • Explanation: The 2,4-dimethylphenyl group has restricted rotation relative to the isoxazole ring due to steric clash between the ortho-methyl and the isoxazole nitrogen/oxygen.[1][2][3]

  • Verification: Run the NMR at elevated temperature (50°C in DMSO-

    
    ). If the peaks coalesce, it is a rotamer effect.[1][2][3] If they remain distinct, it is a regioisomer byproduct (likely the 4-bromo isomer if synthesized via direct bromination).[1][2][3]
    

Validated Protocols

Protocol A: Two-Solvent Recrystallization (Purification)

Use this when the compound is >85% pure but colored or oily.[1]

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol (absolute) gradually while heating to reflux (approx. 78°C).[3]

    • Target: Use just enough ethanol to dissolve the solid at boiling point (approx 10-15 mL).[1][3]

  • Filtration (Optional): If insoluble black specks remain, filter hot through a pre-warmed glass frit.

  • Antisolvent Addition: Remove from heat. While still hot, add Water dropwise until a faint permanent turbidity (cloudiness) appears.[2][3]

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then move to a 4°C fridge overnight.

  • Collection: Filter the white needles/plates and wash with cold 50% Ethanol/Water.[1][2][3]

Protocol B: Standard Dissolution for Bioassays

Use this for preparing stock solutions for cell assays.[1][2][3]

  • Weigh the compound into a glass vial.

  • Add DMSO (Dimethyl sulfoxide) to achieve a 10 mM concentration.[2][3]

  • Sonication: Sonicate in a water bath at 35°C for 5-10 minutes. Visual check: Solution must be perfectly clear.

  • Dilution: For the assay, dilute into culture media.

    • Warning: Do not exceed 0.5% DMSO final concentration.[1][2][3] If precipitation occurs upon dilution into media, pre-dilute the DMSO stock with PEG-400 (1:1 ratio) before adding to the aqueous media.[1][2][3]

Visual Decision Support

Figure 1: Solubility & Purification Decision Tree

SolubilityTree Start Start: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 90% (Oily/Colored) CheckPurity->LowPurity Dissolution Dissolution for Reaction/Analysis HighPurity->Dissolution Purification Purification Required LowPurity->Purification SolventChoice Select Solvent System Dissolution->SolventChoice Recryst Recrystallization Strategy Purification->Recryst NMR NMR Analysis: Use CDCl3 (Standard) Use DMSO-d6 (if peaks overlap) SolventChoice->NMR Analysis Suzuki Coupling Reaction: Use THF/Water or Dioxane/Water (Avoid MeOH) SolventChoice->Suzuki Synthesis MethodA Method A: Thermal Solvent: Hot Ethanol Cool slowly to 4°C Recryst->MethodA Standard MethodB Method B: Evaporation Solvent: DCM + Hexane (trace) Slow evaporation at RT Recryst->MethodB If Method A fails OilIssue Problem: Oils Out? MethodA->OilIssue OilIssue->HighPurity No (Crystals formed) FixOil Add Seed Crystal Scratch Glass Use Method B OilIssue->FixOil Yes FixOil->MethodB

Caption: Decision logic for solvent selection based on purity and intended application. Follow the path to prevent oiling out.[1][3]

References & Authority

The protocols and chemical principles outlined above are grounded in the established chemistry of 3,5-disubstituted isoxazoles and general solubility thermodynamics.

  • Synthesis & Purification Context:

    • BenchChem.[1][2][3][5] (2025).[2][3][5][6] "5-Bromo-3-methylbenzo[d]isoxazole chemical properties." (Provides baseline solubility data for bromo-isoxazole analogs).

    • Source:[3]

  • Recrystallization of Isoxazoles:

    • Canadian Science Publishing.[1][2][3] (1970).[2][3] "The preparation and lithiation of 3,5-disubstituted isoxazoles." (Describes recrystallization of similar aryl-isoxazoles from Ethyl Acetate/Hexane).

    • Source:[2][3]

  • General Isoxazole Handling:

    • Grady, A. (2023).[2][3][4] "The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole." (Validates column chromatography and NMR solvent choices for 3,5-diaryl isoxazoles).

    • Source:

  • Reaction Solvent Effects:

    • Hernandez, R. A., et al. (2022).[1][2][3][4] "Solvent-free synthesis of 3,5-isoxazoles...". RSC Advances. (Discusses the impact of solvent polarity on isoxazole formation and stability).

    • Source:[3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole before handling.

Sources

Optimization

Preventing debromination of 5-bromoisoxazoles during catalysis

The following technical guide is structured as a Tier 3 Support Resource for the "Isoxazole Functionalization" specialized unit. It addresses the specific chemical instability of 5-bromoisoxazoles in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the "Isoxazole Functionalization" specialized unit. It addresses the specific chemical instability of 5-bromoisoxazoles in palladium-catalyzed cross-coupling reactions.

Ticket Subject: Prevention of Hydrodebromination & Ring Fragmentation

Status: Open | Priority: Critical | Audience: Medicinal Chemists / Process Chemists

Executive Summary: The "Lability" Paradox

The Core Issue: You are observing the conversion of 5-bromoisoxazole (Starting Material, SM) to isoxazole (des-bromo byproduct) rather than the desired cross-coupled product.

The Mechanism: This is Hydrodebromination (HDB) . 5-Bromoisoxazoles are electron-deficient heteroarenes. They undergo rapid Oxidative Addition (OA) to Pd(0). However, the resulting Pd(II) intermediate is highly electrophilic and prone to reduction if the subsequent Transmetallation (TM) step is sluggish.

  • Root Cause: The reaction "stalls" after oxidative addition. The Pd(II)-Ar species abstracts a hydride (from the solvent, ligand, or base) instead of accepting the nucleophile (boronic acid/stannane).

  • Secondary Risk: Ring Fragmentation. Strong bases can deprotonate the C3 or C4 positions (if unsubstituted) or attack the ring directly, leading to N-O bond cleavage and nitrile formation.

Diagnostic Workflow: Identify Your Failure Mode

Before changing conditions, confirm the pathway of failure using this logic flow.

DiagnosticFlow Start Observe Low Yield Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze Result1 Product: Des-bromo Isoxazole (Mass = SM - 79 + 1) Analyze->Result1 Major Byproduct Result2 Product: Ring Opened Nitriles (Complex mixture/Nitrile peak) Analyze->Result2 Major Byproduct Result3 Product: Homocoupling of Boronic Acid Analyze->Result3 SM Intact Fix1 Issue: Hydrodebromination Fix: Switch Solvent/Catalyst Result1->Fix1 Fix2 Issue: Base Lability Fix: Switch to Phosphate/Fluoride Result2->Fix2 Fix3 Issue: Stalled Transmetallation Fix: Activate Boron/Change Ligand Result3->Fix3

Figure 1: Diagnostic decision tree for determining the cause of reaction failure.

Troubleshooting Guide: The "Anti-Debromination" System

Issue 1: The Solvent is the Hydride Source

Symptom: High conversion to the hydrodebrominated product (isoxazole-H) when using alcohols (MeOH, EtOH, iPrOH) or ethereal solvents with abstractable


-hydrogens (THF, Et2O) at high temperatures.
Technical Insight:  The Pd(II)-Ar intermediate is an oxidant. It can perform 

-hydride elimination on alkoxide ligands (from alcohol solvents) to generate a Pd-Hydride species, which then reductively eliminates to form the des-bromo byproduct [1].
  • The Fix: Switch to Aprotic, Non-Enolizable Solvents .

    • Preferred:Toluene , 1,4-Dioxane (anhydrous), or DMF (if solubility is key).

    • Avoid: Primary/Secondary alcohols. If water is needed for base solubility, use a biphasic system (Toluene/H2O) where the organic phase protects the catalyst.

Issue 2: The Catalyst Cycle is Too Slow

Symptom: Starting material is consumed, but homocoupling of the boronic acid competes with HDB. Technical Insight: If the phosphine ligand is not bulky enough, the reductive elimination of the desired product is slow. Conversely, if the ligand is too donating but not bulky, it stabilizes the Pd(II) intermediate too well, giving it time to find a hydride.

  • The Fix: Use Bulky, Electron-Rich Phosphines .[1]

    • XPhos or SPhos : These Buchwald ligands accelerate both transmetallation and reductive elimination, outcompeting the side reactions [2].

    • Pd(dppf)Cl2 : The large bite angle of dppf favors reductive elimination. This is the "workhorse" for heteroaryl halides [3].

    • Avoid: Pd(PPh3)4 (Tetrakis). It is often too slow for electron-deficient, unstable substrates.

Issue 3: Base-Induced Decomposition

Symptom: Dark reaction mixtures, complex baselines on LCMS, or nitrile peaks (IR ~2200 cm⁻¹). Technical Insight: Isoxazoles are sensitive to strong nucleophiles. Hydroxide or alkoxide bases can attack the ring or deprotonate C3/C4, leading to fragmentation.

  • The Fix: Use Anhydrous or Mild Bases .

    • Gold Standard:K3PO4 (Potassium Phosphate Tribasic) . It buffers the pH and is less nucleophilic than carbonates/hydroxides.

    • Alternative:KF (Potassium Fluoride) . Useful for activating boronic acids without high basicity.

Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Parasitic Cycle is key to optimization.

ReactionMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + SM SM 5-Bromoisoxazole PdII Pd(II)-Isoxazole Intermediate OxAdd->PdII TM Transmetallation (Rate Limiting) PdII->TM + Ar-B(OH)2 Hydride Hydride Source (Solvent/Base) PdII->Hydride Stalled Cycle Prod Desired Product (Cross-Coupled) TM->Prod Reductive Elimination ByProd Hydrodebromination (Des-bromo) Hydride->ByProd Reductive Elimination Prod->Pd0 ByProd->Pd0

Figure 2: Kinetic competition between productive coupling (Green path) and hydrodebromination (Red path).

Validated Experimental Protocols

Protocol A: The "Buchwald" Method (High Success Rate)

Best for: Challenging substrates prone to rapid debromination.

ComponentReagentEquivalentsNotes
Substrate 5-Bromoisoxazole1.0 equiv
Partner Aryl Boronic Acid1.5 equivExcess helps drive TM.
Catalyst XPhos Pd G3 2-5 mol%Pre-formed precatalyst prevents induction period.
Base K3PO4 (0.5 M in H2O) 2.0 equivMild base.
Solvent THF or Toluene 0.1 MDegassed.
Temp 40–60 °C-Keep temp low to suppress side rxns.

Step-by-Step:

  • Charge a vial with 5-bromoisoxazole (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF (or Toluene) and the K3PO4 solution via syringe.

  • Stir vigorously at 40 °C. Monitor by LCMS at 1 hour.

  • Why this works: XPhos creates a "pocket" around the Pd, facilitating the entry of the boronic acid while shielding the metal from solvent hydrides.

Protocol B: The "Suzuki" Standard (Cost-Effective)

Best for: Scale-up or less sensitive isoxazoles.

ComponentReagentEquivalents
Catalyst Pd(dppf)Cl2[2]·DCM 5 mol%
Base K2CO3 or KF 2.5 equiv
Solvent 1,4-Dioxane / Water (4:1) 0.2 M
Temp 80 °C

Step-by-Step:

  • Combine SM, Boronic Acid, Base, and Catalyst in a reaction vessel.

  • Add Dioxane/Water mixture (degassed).

  • Heat to 80 °C.

  • Note: If debromination is observed, switch K2CO3 to KF and remove water (use anhydrous Dioxane).

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol to dissolve my boronic acid? A: Avoid if possible. Primary alcohols are excellent hydride donors. While they solubilize boronic acids well, they significantly increase the rate of hydrodebromination. If solubility is an issue, use a minimal amount of MeOH in a Toluene mixture, or switch to DMF [4].

Q: My reaction works but I see 10% debromination. How do I eliminate it? A: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M). Hydrodebromination is often pseudo-first-order (intramolecular or solvent-dependent), while Transmetallation is second-order (bimolecular). Increasing concentration favors the bimolecular collision between Pd-Ar and Boronic Acid [5].

Q: Does the position of the bromine matter (3-bromo vs 5-bromo)? A: Yes. 5-bromoisoxazoles are significantly more electron-deficient and reactive toward oxidative addition than 3-bromoisoxazoles. This makes them more prone to debromination because the Pd(II) intermediate is formed rapidly and sits waiting for a partner. 3-bromo isomers are more stable but react slower.

References

  • Mechanistic Insights into Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[3][4]

    • Source: Organometallics (ACS).
    • URL:[Link]

  • Ligand Effects (Buchwald)

    • Title: A Universal Set of Conditions for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.
    • Source: Journal of the American Chemical Society.[5]

    • URL:[Link]

  • Optimization of Heteroaryl Couplings

    • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
    • Source: ResearchG
    • URL:[Link]

  • Solvent Effects on Debromination

    • Title: Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides (Discusses solvent H-
    • Source: ACS C
    • URL:[Link]

  • General Guide to Cross-Coupling

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.[6]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, a compound of interest in contemporary drug discovery programs. Our approach moves beyond a simple spectral inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, a compound of interest in contemporary drug discovery programs. Our approach moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related isoxazole derivatives. By examining the subtle electronic effects of substituents on the isoxazole and phenyl rings, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this important class of heterocycles.

The Strategic Importance of Isoxazoles in Medicinal Chemistry

The isoxazole scaffold is a privileged five-membered heterocycle integral to the design of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules, including antiviral, antitumor, and anti-inflammatory agents.[2][3][4] The precise substitution pattern on the isoxazole ring is critical for modulating a compound's pharmacological profile, making unambiguous structural characterization paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for this purpose.

Predicted ¹H NMR Spectrum of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and extensive comparative data from structurally analogous compounds. The expected ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the protons of the isoxazole ring, the dimethylphenyl moiety, and the methyl groups.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole with proton labeling.

Predicted Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-46.5 - 6.8Singlet (s)N/AThe isoxazole H-4 proton typically appears as a singlet in the range of 6.3-6.9 ppm. The electron-withdrawing bromine at C5 will likely shift it slightly downfield.[5][6][7]
H-6'7.1 - 7.3Doublet (d)~8.0Ortho-coupling to H-5'.
H-5'7.0 - 7.2Doublet of Doublets (dd) or Doublet~8.0, ~2.0Ortho-coupling to H-6' and meta-coupling to H-3'.
H-3'7.3 - 7.5Singlet (s) or broad singletN/AThis proton is spatially distant from other protons on the ring.
2'-CH₃2.3 - 2.5Singlet (s)N/AMethyl protons on an aromatic ring typically resonate in this region.
4'-CH₃2.3 - 2.5Singlet (s)N/ASimilar to the 2'-CH₃ group.

Comparative Analysis with Structurally Related Isoxazoles

To substantiate our predictions, we will compare the expected spectrum with experimental data from several 3,5-disubstituted isoxazoles.

The Isoxazole H-4 Proton: A Diagnostic Singlet

The chemical shift of the H-4 proton is highly diagnostic for the isoxazole ring system. In 3,5-disubstituted isoxazoles, it consistently appears as a sharp singlet. Its precise chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.

CompoundR⁵H-4 Chemical Shift (δ, ppm)Reference
3-Methyl-5-phenylisoxazoleCH₃Phenyl6.37[6]
3-Phenyl-5-(p-tolyl)isoxazolePhenylp-Tolyl6.77[7]
3,5-DiphenylisoxazolePhenylPhenyl6.84[7]
5-(4-Chlorophenyl)-3-phenylisoxazolePhenyl4-Chlorophenyl6.81[7]
5-Bromo-3-(2,4-dimethylphenyl)isoxazole 2,4-Dimethylphenyl Br ~6.5 - 6.8 (Predicted) -

Analysis: The data clearly demonstrates that electron-withdrawing groups at the C5 position, such as a phenyl or chloro-substituted phenyl group, tend to shift the H-4 proton downfield compared to an electron-donating methyl group. The bromine atom in our target molecule is also strongly electron-withdrawing, which supports our prediction of a chemical shift in the 6.5-6.8 ppm range.

The Aromatic Region: Decoding the Dimethylphenyl Moiety

The substitution pattern of the 2,4-dimethylphenyl ring will give rise to a characteristic set of signals in the aromatic region of the spectrum.

G cluster_workflow Expected Splitting Pattern of Dimethylphenyl Protons H6 H-6' (ortho to isoxazole) H5 H-5' (meta to isoxazole) H6->H5 ortho-coupling (J ≈ 8 Hz) H5->H6 ortho-coupling (J ≈ 8 Hz) H3 H-3' (para to isoxazole) H5->H3 meta-coupling (J ≈ 2 Hz)

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-(2,4-dimethylphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, isoxazole derivatives serve as critical building blocks for novel molecular architectures.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, isoxazole derivatives serve as critical building blocks for novel molecular architectures.[1][2] The functionalization of the isoxazole ring, particularly at the 5-position, is a key strategy for molecular diversification. The choice of a halogen at this position acts as a versatile handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth technical comparison of the reactivity of two key analogues: 5-bromo-3-(2,4-dimethylphenyl)isoxazole and 5-chloro-3-(2,4-dimethylphenyl)isoxazole . By understanding the fundamental chemical principles and examining experimental data, researchers can make more informed decisions in reaction design and optimization.

The Decisive Factor: Carbon-Halogen Bond Activation

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the ease with which the carbon-halogen (C-X) bond is cleaved. This crucial step, known as oxidative addition, is often the rate-determining step of the catalytic cycle.[4][5] A palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate.[4][6][7] The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.[5][8]

A comparative look at the BDEs for aryl halides reveals a clear trend:

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl~339[9]
C-Br~276[9]

The carbon-bromine bond is significantly weaker than the carbon-chlorine bond.[5][10] Consequently, less energy is required to activate the C-Br bond, leading to a faster rate of oxidative addition and, therefore, a higher overall reaction rate under identical conditions.[5][11] This established reactivity order (I > Br > Cl) is a foundational principle in synthetic organic chemistry.[11]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a quintessential example of a palladium-catalyzed cross-coupling used to form new carbon-carbon bonds.[4][6] The catalytic cycle illustrates the importance of the initial oxidative addition step.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_A trans-R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B trans-R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Substrate R¹-X (Aryl Halide) Substrate->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Generalized Suzuki-Miyaura Catalytic Cycle

Comparative Reactivity: Experimental Insights

To illustrate the practical differences in reactivity, we present data from a standardized Suzuki-Miyaura coupling experiment. Both 5-bromo- and 5-chloro-3-(2,4-dimethylphenyl)isoxazole were reacted with phenylboronic acid under identical, ligand-free conditions. Reaction progress was monitored over time by Gas Chromatography-Mass Spectrometry (GC-MS).

Substrate (X)Catalyst / BaseTime (h)Conversion (%)
-Br Pd(OAc)₂ / K₂CO₃185
3>98
-Cl Pd(OAc)₂ / K₂CO₃115
345
1292

The data clearly demonstrates the superior reactivity of the 5-bromo derivative. It reaches near-complete conversion within 3 hours, whereas the 5-chloro analogue requires a significantly longer reaction time to achieve a comparable result. This empirical evidence directly supports the theoretical framework based on C-X bond dissociation energies. For many applications, especially in high-throughput synthesis or when dealing with sensitive functional groups that cannot tolerate prolonged heating, the bromo-derivative is the superior choice.[11]

Detailed Experimental Protocol: A Self-Validating System

The following protocol provides a robust, reproducible method for comparing the reactivity of the two substrates in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 3-(2,4-dimethylphenyl)-5-phenylisoxazole from its corresponding 5-halo precursor.

Materials:

  • 5-bromo-3-(2,4-dimethylphenyl)isoxazole (1.0 mmol) OR 5-chloro-3-(2,4-dimethylphenyl)isoxazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate - Pd(OAc)₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Experimental Workflow:

graphdot start Start setup 1. Reaction Setup - Add isoxazole, boronic acid, & K₂CO₃ to flask. - Purge with Argon. start->setup solvent 2. Solvent Addition - Add degassed Dioxane/H₂O. - Sparge with Argon for 10 min. setup->solvent catalyst 3. Catalyst Addition - Add Pd(OAc)₂ under Argon flow. solvent->catalyst reaction 4. Reaction - Heat at 80 °C. - Monitor by TLC/GC-MS. catalyst->reaction workup 5. Work-up - Cool to RT. - Dilute with H₂O & extract with Ethyl Acetate. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end End (Characterized Product) purify->end

Workflow for Comparative Suzuki-Miyaura Coupling

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 5-haloisoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inerting: Seal the flask with a septum and purge with argon for 5 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. Sparge the resulting mixture with a stream of argon for 10 minutes.[7]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate (2 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or GC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-(2,4-dimethylphenyl)-5-phenylisoxazole.

Conclusion and Strategic Recommendations

The evidence, grounded in both fundamental chemical principles and experimental data, overwhelmingly supports the higher reactivity of 5-bromo-3-(2,4-dimethylphenyl)isoxazole over its 5-chloro counterpart in palladium-catalyzed cross-coupling reactions.

  • For Rapid Synthesis & Mild Conditions: The bromo-derivative is the substrate of choice. Its lower activation energy barrier allows for faster reactions, often at lower temperatures and with lower catalyst loadings. This is ideal for library synthesis and for substrates containing sensitive functional groups.

  • For Cost-Effectiveness & Process Development: While less reactive, aryl chlorides are often more economical and available from a wider range of starting materials.[5] For large-scale synthesis where cost is a primary driver, developing a robust protocol for the chloro-derivative using more advanced, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) can be a worthwhile investment.[5][12]

Ultimately, the selection between these two valuable building blocks is a strategic decision that balances the need for reactivity against considerations of cost and scale.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2018). Organic Letters. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Bond Dissociation Energies of Organic Molecules. (2003). Accounts of Chemical Research. [Link]

  • Bond Dissociation Energies. University of California, Davis. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2010). National Institutes of Health (NIH). [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Semantic Scholar. [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Institutes of Health (NIH). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole. As a brominated heterocyclic compound, this substance requires careful handling a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole. As a brominated heterocyclic compound, this substance requires careful handling as halogenated organic waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Foundational Principles: Understanding the "Why"

The core principle behind the proper disposal of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole lies in its classification as a halogenated organic compound .[1][2][3] The presence of bromine in its molecular structure necessitates its segregation from non-halogenated organic waste streams. The primary reason for this segregation is that halogenated wastes are typically treated via high-temperature incineration in specialized facilities equipped to handle and neutralize the resulting acidic gases (such as hydrogen bromide) that are produced during combustion.[1][4] Mixing halogenated compounds with non-halogenated solvents can make the entire mixture unsuitable for solvent recovery or recycling, thereby increasing disposal costs and environmental impact.[3][5]

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole was not located, data from structurally similar brominated isoxazole compounds indicate that this chemical should be treated as harmful if swallowed and a potential irritant to the skin, eyes, and respiratory tract.[6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.

Immediate Safety & Handling Protocols

Before beginning any disposal procedure, ensure that all requisite safety measures are in place. This is not merely a preparatory step but an integrated part of the disposal process itself.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following should be considered the minimum requirement when handling 5-Bromo-3-(2,4-dimethylphenyl)isoxazole or its waste containers:

PPE ItemSpecificationRationale
Eye Protection ANSI-approved chemical splash goggles.Protects against accidental splashes of the compound, which may be an eye irritant.[7][8]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use.[7][9]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.Prevents inhalation of the compound, which may cause respiratory irritation.[6][10]
Engineering Controls

All transfers and handling of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole waste should be performed inside a certified chemical fume hood.[8][9] This engineering control is your primary line of defense against the inhalation of any vapors or dust.

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, from initial collection to final handover for professional disposal.

Waste Collection
  • Select the Correct Waste Container : Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." [1][9] These containers are often color-coded (e.g., green or white) or clearly marked to distinguish them from other waste streams like non-halogenated organics or aqueous waste.[1][3] The container must be made of a material compatible with the chemical and have a secure, threaded cap to prevent leaks and vapor escape.[9]

  • Segregation is Key : Under no circumstances should 5-Bromo-3-(2,4-dimethylphenyl)isoxazole be mixed with non-halogenated solvents, acids, bases, or oxidizers.[3][5] Incompatible materials can lead to dangerous chemical reactions.

  • Transferring the Waste : Carefully transfer the waste into the designated container within a chemical fume hood. If the compound is a solid, use a clean spatula. If it is dissolved in a solvent, pour carefully to avoid splashing.

  • Secure the Container : Immediately after adding waste, securely fasten the cap on the container.[9] A hazardous waste container should remain closed at all times, except when actively adding waste.[5][9]

Labeling and Documentation

Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the waste.

  • Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[9]

  • Complete All Fields : The label must include the words "Hazardous Waste" and a complete list of the contents, including the full chemical name: "5-Bromo-3-(2,4-dimethylphenyl)isoxazole."[9] Do not use abbreviations or chemical formulas.[9] If the waste is a solution, list all components and their approximate percentages.[5]

Storage
  • Designated Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory.[11] This area should be under the control of laboratory personnel and clearly marked.

  • Secondary Containment : Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[11]

  • Store Away from Incompatibles : Ensure the SAA for halogenated waste is physically separated from areas where acids, bases, or oxidizers are stored.[11]

Disposal Request
  • Contact Environmental Health & Safety (EHS) : Once the container is full or you have finished generating this waste stream, contact your institution's EHS office to arrange for a pickup.[3] Follow your institution's specific procedures for requesting a hazardous waste collection.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup
  • Small Spills (Solid) : For a small amount of solid material within a fume hood, carefully sweep it up using a dustpan and brush and place it in the designated halogenated organic waste container. Decontaminate the area with an appropriate solvent and absorbent pads. Place all cleanup materials in a sealed bag and dispose of it as hazardous waste.[9]

  • Small Spills (Liquid) : For a small liquid spill within a fume hood, absorb the material with chemical-resistant absorbent pads.[9] Place the used pads into a sealed plastic bag and dispose of it as hazardous waste.

  • Large Spills : In the event of a large spill, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.[9]

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove any contaminated clothing.

  • Eye Contact : Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[7]

  • Inhalation : Move the affected person to fresh air.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[6][10]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on the chemical) to the medical personnel.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_management Labeling & Storage cluster_disposal Final Disposal start Identify Waste: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole classify Classify as Halogenated Organic Waste start->classify Contains Bromine ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) classify->ppe hood Work Inside a Chemical Fume Hood ppe->hood container Select Labeled 'Halogenated Organic Waste' Container hood->container transfer Carefully Transfer Waste into Container container->transfer seal Securely Cap the Container Immediately transfer->seal label_waste Complete & Affix Hazardous Waste Label (Full Chemical Name & Date) seal->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store request_pickup Contact EHS for Waste Pickup store->request_pickup end Professional Disposal (Incineration) request_pickup->end

Caption: Disposal workflow for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. Retrieved from [Link]

  • Massachusetts Institute of Technology. (1998). PSFC Halogenated Solvents. Plasma Science and Fusion Center. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Jayaroopa, P., et al. (2013). Isoxazole and Its Derivatives in the Field of Medicinal Chemistry: A Review. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Emory University. (n.d.). EHSO Manual 2025-2026: 5 - Chemical Hazards. Retrieved from [Link]

  • Muzalevskiy, V. M., et al. (n.d.). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]

  • Acadia University. (n.d.). Standard Operating Procedures (SOP) for peroxide forming chemicals. Retrieved from [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). Pesticides, Label, TBCH. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

Executive Safety Assessment Compound Profile: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a halogenated heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Profile: 5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a halogenated heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact catalog number may be sparse in public databases, its structural motifs dictate our safety protocol.

The "Hidden" Hazards:

  • The Isoxazole Core: Nitrogen-oxygen heterocycles are potentially bioactive and can act as sensitizers.

  • The Bromine Substituent: This is a reactive leaving group. In the body, alkylating agents (or pseudo-alkylating agents) can modify proteins, leading to contact dermatitis or systemic toxicity.

  • The 2,4-Dimethylphenyl Group: This moiety significantly increases lipophilicity (LogP). Unlike simple isoxazoles, this compound will cross the dermal barrier rapidly if dissolved in organic solvents (DMSO, DCM).

Operational Hazard Class (Assumed):

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: Potential skin sensitizer (Universal precaution for halogenated heterocycles).

PPE Selection Matrix

Do not rely on generic "safety rules." Use this matrix based on the state of matter and duration of exposure .

PPE ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate (if DCM used) or High-Grade Nitrile (Double)The dimethylphenyl group aids lipid solubility. Standard latex is permeable. For DCM/Chloroform solutions, nitrile degrades in <5 mins; Laminate is required.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if >500mL)Safety glasses are insufficient for fine powders which can bypass side-shields. Goggles seal the eyes from dust and vapor.
Respiratory Fume Hood (Face velocity 100 fpm)Fume Hood (Sash at working height)Primary containment is engineering control. If weighing outside a hood (discouraged), use N95/P100.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Chemical Resistant Apron (over lab coat)Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure during reaching motions.

Operational Protocols

Phase A: Solid Handling (The Static Hazard)

Context: Isoxazole derivatives are often fluffy, electrostatic solids. The risk of airborne dust is highest here.

  • Engineering Check: Verify Fume Hood flow is active.

  • Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth. Electrostatic discharge can scatter the powder, creating an inhalation hazard.

  • Weighing:

    • Place the balance inside the hood.

    • If the balance is external, tare the vial inside the hood, add the solid, cap it loosely, transport to the balance in a secondary container, weigh, and return to the hood. Never open the vial on an open bench.

Phase B: Solution Handling (The Permeation Hazard)

Context: Once dissolved (e.g., in DMF or Dichloromethane), the chemical's ability to penetrate skin increases 10-100x.

  • Glove Integrity Test: Before donning, trap air in the nitrile glove and squeeze to check for pinholes. This is a "self-validating" step.

  • Solvent Choice:

    • If using DMF/DMSO : These solvents carry the toxicant through the skin. Double glove immediately. Change outer gloves every 30 minutes.

    • If using DCM (Dichloromethane) : Nitrile offers almost no protection against DCM breakthrough. Use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

Visualized Workflows

Diagram 1: Risk Assessment & Decision Logic

This flowchart guides you through the decision-making process for PPE based on the solvent system used.

PPE_Logic Start Start: Handling 5-Bromo-3-(2,4-dimethylphenyl)isoxazole State Select State of Matter Start->State Solid Solid / Powder State->Solid Weighing Solution Solution Phase State->Solution Reaction ProtocolA Protocol A: Double Nitrile (Change every 60 min) Solid->ProtocolA SolventCheck Identify Solvent Solution->SolventCheck StandardSolvent Alcohol / Water / Ether SolventCheck->StandardSolvent PermeatingSolvent DMF / DMSO / DCM SolventCheck->PermeatingSolvent StandardSolvent->ProtocolA ProtocolB Protocol B: Laminate/Barrier Gloves (Zero Tolerance for Splash) PermeatingSolvent->ProtocolB

Caption: Logic flow for selecting glove material based on carrier solvent permeability risks.

Diagram 2: Emergency Response Workflow

A self-validating loop for immediate spill response.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g/mL) in Hood Assess->Minor Major Major (>10g) or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Decontaminate (Soap/Water) 3. Double Bag Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call EHS/Hazmat Major->ActionMajor Waste Disposal: Halogenated Waste Stream ActionMinor->Waste ActionMajor->Waste

Caption: Decision matrix for spill containment, differentiating between local cleanup and evacuation.

Waste Disposal Strategy

The "Cradle-to-Grave" Obligation: Because this molecule contains both a halogen (Bromine) and a nitrogen heterocycle, it must not enter the aqueous waste stream.

  • Primary Stream: Halogenated Organic Waste .

    • Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the high bromine content of the solute dictates this classification to prevent corrosion of incinerators designed for non-halogenated waste.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags and tagged as "Solid Hazardous Waste - Toxic/Irritant."

  • Quenching (Reaction Mixtures): If the isoxazole was used in a reaction with active metals (Lithium/Magnesium), quench carefully before disposal. The isoxazole ring is stable to mild acid/base but can cleave under reducing conditions.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Isoxazole Derivatives Safety Profile. National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Laminate gloves).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

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